

Commercial & Technical Profile: (3-Chloro-5-fluorophenyl)methanesulfonyl Chloride

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Compound of Interest

Compound Name: (3-Chloro-5-fluorophenyl)methanesulfonyl chloride

Cat. No.: B13200883

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CAS Number: 1539642-30-2 Formula: C₇H₅Cl₂FO₂S Molecular Weight: 243.08 g/mol [1][2]

Executive Summary

(3-Chloro-5-fluorophenyl)methanesulfonyl chloride is a specialized organosulfur building block used primarily in medicinal chemistry for the synthesis of sulfonamides and sulfonyl esters.[2] Its structural core—a benzy sulfonyl chloride moiety substituted with chlorine and fluorine at the meta positions—offers a unique electronic and steric profile.[2] The 3,5-disubstitution pattern is critical in Structure-Activity Relationship (SAR) studies, often used to block metabolic hotspots on the phenyl ring while modulating lipophilicity (LogP) without introducing the steric bulk of ortho substituents.[2]

While not a commodity chemical like benzenesulfonyl chloride, it is commercially available through specialized fine chemical suppliers.[2] However, supply is often "made-to-order" or stocked in low quantities (milligram to gram scale), necessitating careful supply chain planning for scale-up.[2]

Chemical Identity & Structural Logic

Understanding the reactivity of this compound requires dissecting its functional groups.[2]

Unlike phenylsulfonyl chlorides (where sulfur is directly attached to the ring), this is a benzylsulfonyl chloride.[2]

- **Reactivity Implication:** The methylene spacer (-CH₂-) insulates the sulfonyl group from the aromatic ring's resonance effects.[2] This makes the sulfonyl chloride less stable and more prone to hydrolysis than its direct aryl counterparts.[2]
- **Halogenation Logic:** The 3-Chloro-5-Fluoro substitution is a strategic medicinal chemistry motif.[2][3]
 - **Fluorine (C-5):** Increases metabolic stability against P450 oxidation and modulates pKa of neighboring groups.[2]
 - **Chlorine (C-3):** Provides a lipophilic anchor for hydrophobic pocket binding in protein targets.[2]

Physical Properties (Predicted)

| Property | Value | Note |
|---------------|---------------------------------|--|
| Appearance | White to off-white solid/powder | Low melting point solid; may appear oily if impure.[2] |
| Boiling Point | ~320°C (at 760 mmHg) | Decomposes before boiling at atm pressure.[2] |
| Density | ~1.5 g/cm ³ | High density due to halogenation.[2] |
| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with alcohols and water.[2] |

Commercial Availability Landscape

The supply chain for CAS 1539642-30-2 is tiered.[2] It is rarely held in multi-kilogram stock by major catalog houses but is readily available from building block specialists.[2]

Supplier Tiers & Lead Times

| Tier | Supplier Types | Typical Pack Size | Lead Time | Purity Reliability |
|----------------------|-------------------------------------|-------------------|------------|-------------------------|
| Tier 1 (Stock) | BLD Pharm, Enamine, Combi-Blocks | 100mg – 5g | 1–3 Days | High (>97%) |
| Tier 2 (Aggregators) | Fisher Scientific, MolPort | 1g – 10g | 2–4 Weeks | Variable (Drop-shipped) |
| Tier 3 (Custom) | WuXi AppTec, Syngene | >100g | 6–12 Weeks | Validated (>98%) |

“

Procurement Note: Due to the moisture sensitivity of benzylsulfonyl chlorides, "In Stock" inventory can degrade if packaged poorly.[2] Always request a recent H-NMR or Hydrolyzable Chlorine titration before purchasing >10g lots.[2]

Synthesis & Manufacturing Methodologies

For researchers facing stockouts or requiring fresh material, in-house synthesis is a viable option.[2] Two primary routes exist: the Oxidative Chlorination (Industrial) and the Sulfite Displacement (Lab Scale).[2]

Route A: The Sulfite Displacement (Recommended for Lab Scale)

This route avoids the use of chlorine gas, making it safer for standard medicinal chemistry labs.[2]

- Precursor: 3-Chloro-5-fluorobenzyl bromide (commercially available).[2]
- Step 1 (Sulfonation): Reflux benzyl bromide with Sodium Sulfite (

) in aqueous ethanol to form the sodium sulfonate salt.[2]

- Step 2 (Chlorination): Treat the dry sulfonate salt with Thionyl Chloride () and a catalytic amount of DMF.[2]

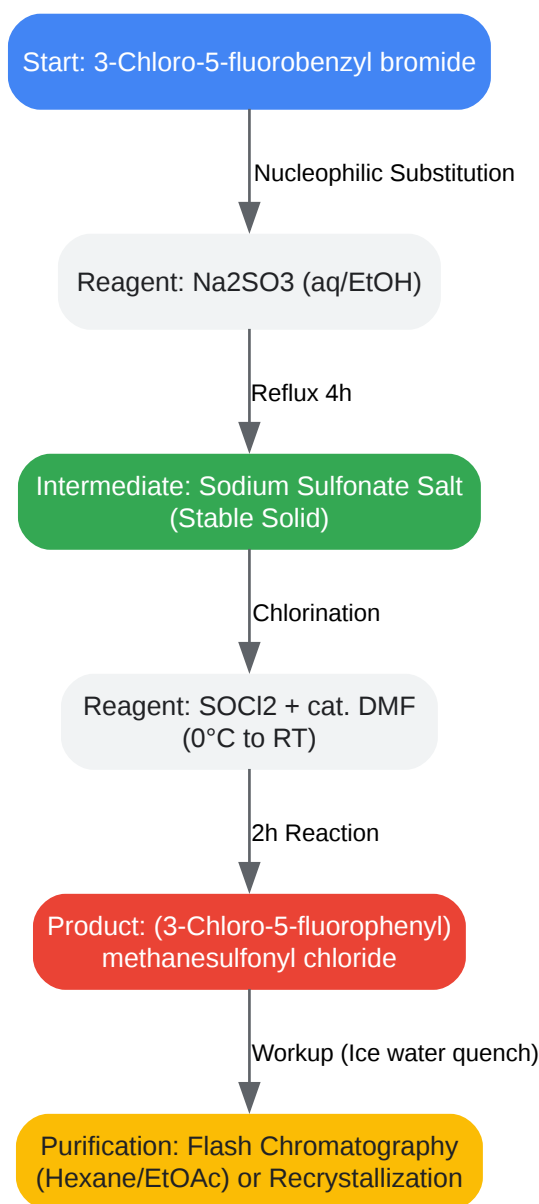
Route B: Oxidative Chlorination (Scale-Up)

Used when starting from the benzyl mercaptan or isothiuronium salt.[2]

- Precursor: 3-Chloro-5-fluorobenzyl chloride.[2]
- Step 1: React with thiourea to form the isothiuronium salt.[2]
- Step 2: Chlorinate using gas or N-Chlorosuccinimide (NCS) in water/acetic acid.[2]

Synthesis Workflow Diagram

The following diagram outlines the decision logic and process flow for synthesizing this compound.



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Figure 1: Laboratory synthesis pathway via the Sulfite Displacement method.

Handling, Stability & Quality Control

Benzylsulfonyl chlorides are lachrymators and corrosive.[2] More critically, they are chemically unstable compared to aryl sulfonyl chlorides.[2]

The "Sulfene" Elimination Mechanism

Under basic conditions (even weak bases like bicarbonate), benzylsulfonyl chlorides can undergo an E2-like elimination to form a transient sulfene intermediate (

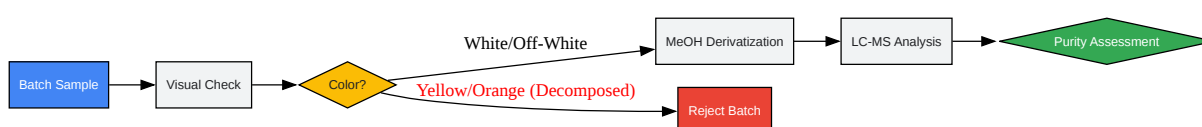
), which rapidly oligomerizes or hydrolyzes.[2]

- Implication: Do not use strong bases (NaOH, KOH) during the workup of sulfonamide coupling reactions.[2] Use Pyridine or TEA at 0°C.[2]

QC Protocol: Self-Validating Purity Check

Before using a commercial batch in a high-value synthesis, perform this rapid QC check:

- Visual: Product should be white/off-white. Yellow/Orange indicates decomposition (release).[2]
- Derivatization Test:
 - Take 10 mg of the acid chloride.[2]
 - Add 0.5 mL Methanol + 1 drop Pyridine.[2]
 - Wait 5 mins.
 - Run LC-MS.[2][3]
 - Result: You should see the Methyl Ester peak (M+31 mass shift vs chloride, or M-35+31). [2] If you see the Sulfonic Acid (M-Cl+OH) peak dominating, the starting material was already hydrolyzed.[2]



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Figure 2: Rapid Quality Control Workflow for moisture-sensitive sulfonyl chlorides.

Applications in Drug Discovery

This compound is used to introduce the (3-chloro-5-fluorophenyl)methylsulfonyl moiety.^[2] This specific motif is valuable for several reasons:

- **Metabolic Blocking:** The 3,5-substitution pattern blocks the most reactive sites on the phenyl ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.^[2]
- **Linker Geometry:** The methylene () linker creates a "kink" in the molecule (bond angle $\sim 109.5^\circ$), unlike the planar geometry of direct aryl sulfonamides.^[2] This allows the phenyl ring to access different hydrophobic pockets in the target protein.^[2]
- **Electronic Tuning:** The electron-withdrawing nature of the sulfonyl group, combined with the halogens, acidifies the sulfonamide N-H (in the final product), potentially strengthening hydrogen bonds with the receptor.^[2]

Key Reaction:

Note: Perform at 0°C to prevent sulfene formation.^[2]

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Sources

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